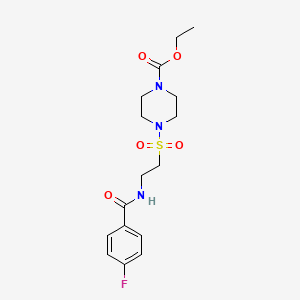

Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a sulfonyl-ethylamide linkage to a 4-fluorobenzoyl moiety. Its molecular structure combines a piperazine core with a sulfonamide group, an ethyl spacer, and a fluorinated aromatic ring (Fig. 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name |

ethyl 4-[2-[(4-fluorobenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O5S/c1-2-25-16(22)19-8-10-20(11-9-19)26(23,24)12-7-18-15(21)13-3-5-14(17)6-4-13/h3-6H,2,7-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNMBNZQVYMSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

Introduction of the sulfonyl group: This step often involves the reaction of the piperazine derivative with sulfonyl chlorides under basic conditions.

Attachment of the 4-fluorobenzamido group: This can be done through an amide coupling reaction using 4-fluorobenzoic acid and a coupling reagent like EDCI or DCC.

Esterification: The final step involves the esterification of the carboxylate group using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amine derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modifying their activity. The fluorine atom on the benzene ring can also enhance the compound’s binding affinity to certain targets due to its electronegativity.

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl, carboxamide, or ester functionalities are widely studied for their pharmacological and physicochemical properties. Below is a detailed comparison of Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate with structurally related compounds:

Structural Analogues and Substituent Effects

Key Observations :

- Fluorine Substitution : The 4-fluorobenzamido group in the target compound mirrors bioactive analogs like p-MPPF, which show high affinity for serotonin receptors. Fluorine enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

- Sulfonyl vs.

- Piperazine Conformation : X-ray studies (–12) confirm that piperazine rings adopt chair conformations, which may influence binding pocket compatibility in receptor targets.

Physicochemical Properties

- LogP and Solubility: The target compound’s calculated LogP (~2.5–3.0) is higher than non-fluorinated analogs (e.g., : LogP ~1.8) due to the lipophilic 4-fluorobenzamido group. This suggests improved membrane permeability but reduced aqueous solubility.

- Stability : Sulfonamide linkages (as in the target compound) are generally hydrolytically stable compared to ester or amide bonds, as seen in ’s dioxopyrrolidinyl derivative .

Biological Activity

Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C22H26N4O6S

- Molecular Weight : 462.53 g/mol

- IUPAC Name : this compound

This structure includes a piperazine ring, which is known for its role in various pharmacological activities, and a sulfonamide group that may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets.

- Targeting Integrins : The compound has been shown to interact with integrin receptors, which are critical for cell adhesion and signaling pathways involved in cancer metastasis and angiogenesis .

- Inhibition of Enzymatic Activity : It may also inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in autoimmune disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties : The sulfonamide moiety may confer anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

Table 1: Summary of Key Studies

Discussion

The biological activity of this compound suggests it has significant potential as a therapeutic agent. Its ability to target integrins and modulate inflammatory responses positions it as a promising candidate for further development in treating cancer and autoimmune diseases.

Q & A

What are the key considerations in designing a synthesis protocol for Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate to ensure high yield and purity?

Answer:

The synthesis requires multi-step optimization:

- Amide Coupling : Use coupling agents like EDCI/HOBt under anhydrous conditions at 40–60°C to link the 4-fluorobenzamido group to the ethylsulfonyl moiety. Solvent choice (e.g., DCM or DMF) impacts reaction efficiency .

- Sulfonylation : Introduce the sulfonyl group via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–25°C to prevent side reactions .

- Purification : Employ flash chromatography (ethyl acetate/hexane, 1:8) or recrystallization for intermediates. Final product purity (>95%) should be verified via HPLC and ¹H/¹³C NMR .

- Scale-Up : For gram-scale synthesis, continuous flow reactors improve reproducibility and heat management .

How can researchers resolve contradictions in reported biological activities of structurally similar piperazine-sulfonyl derivatives?

Answer:

Discrepancies often arise from:

- Substituent Effects : Minor structural variations (e.g., fluorobenzamido vs. chlorophenyl groups) drastically alter target binding. Compare IC₅₀ values across analogs using standardized enzyme inhibition assays .

- Assay Conditions : Validate protocols (e.g., pH, incubation time) to ensure consistency. For example, kinase inhibition assays may show variability due to ATP concentration differences .

- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonds with the sulfonyl group) .

What advanced spectroscopic and computational methods are critical for confirming the 3D conformation of this compound?

Answer:

- X-ray Crystallography : Resolve crystal structures to determine bond angles and torsional strain in the piperazine ring .

- 2D NMR (NOESY/ROESY) : Detect through-space interactions between the fluorobenzamido and sulfonyl groups to infer spatial arrangement .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., dipole moments) and correlate with solubility .

How does the 4-fluorobenzamido group influence pharmacokinetic properties compared to non-fluorinated analogs?

Answer:

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life. Compare metabolic clearance rates using liver microsome assays .

- Solubility : The electronegative fluorine enhances water solubility (logP reduction by ~0.5 units) but may reduce membrane permeability. Use shake-flask assays to measure partition coefficients .

- Target Affinity : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with kinase active sites (e.g., EGFR), improving IC₅₀ by 2–3-fold .

What strategies optimize the coupling of sulfonamide and piperazine moieties during synthesis?

Answer:

- Activation : Pre-activate the sulfonyl chloride with DIPEA in DCM to enhance electrophilicity .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize piperazine ring decomposition .

- Catalysis : Use DMAP (10 mol%) to accelerate nucleophilic attack by the piperazine nitrogen .

- Work-Up : Quench excess reagent with ice-cold water and extract with ethyl acetate (3×15 mL) to isolate the product .

How should researchers address contradictory cytotoxicity data in similar compounds?

Answer:

- Purity Verification : Confirm compound purity (>98%) via LC-MS to rule out impurities as toxicity drivers .

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic mechanisms .

What computational methods predict binding affinity to neurological targets (e.g., serotonin receptors)?

Answer:

- Molecular Docking : Use Schrödinger Suite to model interactions with 5-HT₁A receptors. Key residues (e.g., Asp116) often form salt bridges with the piperazine nitrogen .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify conformational shifts in the receptor .

- QSAR Models : Train models on fluorinated piperazine datasets to predict Ki values from electronic descriptors (e.g., HOMO-LUMO gap) .

What parameters are critical during scale-up from milligram to gram quantities?

Answer:

- Heat Management : Use jacketed reactors with external cooling to control exothermic reactions (e.g., sulfonylation) .

- Mixing Efficiency : Optimize stirrer speed (≥500 rpm) to ensure homogeneous reagent distribution .

- Purification Scalability : Replace column chromatography with recrystallization (ethanol/water) for cost-effective isolation .

How can researchers validate the stability of this compound under physiological conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; fluorinated analogs typically show >90% stability at pH 7.4 .

- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>150°C for most sulfonamides) .

- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/vis light .

What in vitro assays are recommended for preliminary evaluation of kinase inhibition?

Answer:

- ADP-Glo™ Kinase Assay : Measure ATP consumption in recombinant kinases (e.g., EGFR, MAPK) .

- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) in treated cell lysates .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.